molecular formula C36H33ClN6O2 B2538121 1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 887208-35-7

1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2538121
CAS RN: 887208-35-7
M. Wt: 617.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" belongs to a class of tricyclic heterocycles that have been investigated for their potential pharmacological activities. These compounds are structurally related to [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, which have shown high affinity for the benzodiazepine receptor and have been evaluated for their antihistaminic and inotropic activities in various studies.

Synthesis Analysis

The synthesis of related compounds has involved novel synthetic routes, including a two-step synthesis starting with an anthranilonitrile and a hydrazide . Another approach for the synthesis of similar compounds involved the cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one with various one-carbon donors, starting from 3-methylaniline . These methods highlight the innovative routes employed to create these complex molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazoloquinazolinone core, which is crucial for their biological activity. The substitution patterns on this core, particularly at the 1- and 2-positions, have been found to significantly affect their binding affinity and activity . The compounds are characterized using techniques such as IR, 1H-NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include cyclization steps that form the triazoloquinazolinone ring system. The reactivity of the intermediates and the influence of different substituents on the final compounds' activity are critical aspects of the chemical reactions analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and purity, are determined through various analytical methods. Elemental analysis is often used to confirm the purity of the synthesized compounds . These properties are essential for understanding the compounds' behavior in biological systems and their potential as pharmacological agents.

Scientific Research Applications

Synthesis and Benzodiazepine Binding Activity : Research into tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones has led to the synthesis of compounds with high affinity for the benzodiazepine (BZ) receptor. This includes efforts to understand the role of 2-substituent and ring substitution in modifying activity, leading to the development of potent BZ antagonists for use in rat models (Francis et al., 1991).

Pharmacological Investigations : Novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and investigated for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings indicate potential applications as new classes of H1-antihistaminic agents (Alagarsamy et al., 2007).

Antihypertensive Activity : The synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and their evaluation for antihypertensive activity in spontaneously hypertensive rats (SHR) highlight another significant application. These compounds exhibited noteworthy antihypertensive effects, with specific derivatives showing superior activity compared to the reference standard prazosin (Alagarsamy & Pathak, 2007).

Cytotoxicity and DNA Interaction Studies : Research on the cytotoxic and antiproliferative activities of quinazoline derivatives against human tumor cell lines, such as HeLa, provides insights into their potential as anticancer drugs. These studies also explore the compounds' interactions with DNA, offering a basis for the development of new therapeutic agents (Ovádeková et al., 2005).

Quality Control and Antimalarial Activity : Efforts to develop quality control methods for quinazoline derivatives, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, underscore the importance of these compounds in pharmaceutical research, particularly as promising antimalarial agents (Danylchenko et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with 4-benzhydrylpiperazine to form the intermediate, which is then reacted with 3-oxopropionic acid to form the key intermediate. This intermediate is then reacted with 2-aminobenzonitrile to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "4-benzhydrylpiperazine", "3-oxopropionic acid", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4-benzhydrylpiperazine in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 3-oxopropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the key intermediate.", "Step 3: Reaction of the key intermediate with 2-aminobenzonitrile in the presence of a base such as sodium hydride to form the final product.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] }

CAS RN

887208-35-7

Product Name

1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Molecular Formula

C36H33ClN6O2

Molecular Weight

617.15

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C36H33ClN6O2/c37-30-17-9-7-15-28(30)25-42-35(45)29-16-8-10-18-31(29)43-32(38-39-36(42)43)19-20-33(44)40-21-23-41(24-22-40)34(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,34H,19-25H2

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.